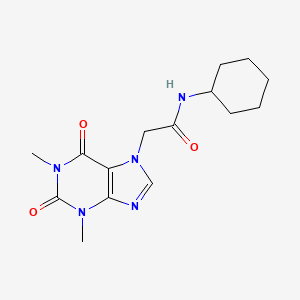

N-cyclohexyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that enable the incorporation of functional groups into the parent structure, enhancing its biological activity. For instance, a study by Pękala et al. (2011) describes the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their analysis for anticonvulsant activity, highlighting the significance of the synthetic pathway in determining the compound's efficacy (Pękala et al., 2011).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's interaction with biological targets. For example, the study by Orek et al. (2012) on N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate shows how structural determinations, including NMR and X-ray crystallography, provide insights into the compound's configuration and potential binding mechanisms (Orek et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound can reveal its reactivity and interaction with different chemical agents. Studies such as the one by Saito et al. (2007), which explores the cyclization of N-vinylic α-(methylthio)acetamides, contribute to understanding the compound's chemical behavior and its potential for forming novel structures (Saito et al., 2007).

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study focused on synthesizing derivatives of theophylline-7-acetyl semi- and thiosemicarbazide hybrids using molecular hybridization. Among these, a specific structure similar to N-cyclohexyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide showed promising in vitro neuroprotective effects and MAO-B inhibitory activities. This compound had the lowest neurotoxicity and highest neuroprotection, suggesting potential for further in vivo evaluations (Mitkov et al., 2022).

Antagonist Ligand for A2B Adenosine Receptors

A derivative of this compound was identified as a selective antagonist ligand for A2B adenosine receptors. This compound, used as a radioligand, showed significant binding affinity to human A2B receptors expressed in CHO cells, indicating its potential as a pharmacological tool for characterizing the A2B adenosine receptor subtype (Baraldi et al., 2004).

Antitumor Activity

An investigation into novel pyrimidiopyrazole derivatives included a reaction involving a compound structurally similar to this compound. Selected synthesized compounds demonstrated significant in vitro antitumor activity against the HepG2 cell line. Molecular docking studies suggested that these compounds could effectively bind and inhibit oncogenic tyrosine kinases (Fahim et al., 2019).

Synthesis of Thiadiazepino-purine Ring Systems

Research into the synthesis of new thiadiazepino-purine ring systems included compounds related to this compound. These compounds were obtained through multi-step syntheses, highlighting the potential for developing novel heterocyclic compounds with unique structural features (Hesek & Rybár, 1994).

properties

IUPAC Name |

N-cyclohexyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-18-13-12(14(22)19(2)15(18)23)20(9-16-13)8-11(21)17-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXXUVFUWQGLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)

![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)

![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)

![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)

![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)